molecular formula C15H14FN3O3 B14950426 3-Fluoro-N-({N'-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide

3-Fluoro-N-({N'-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B14950426
M. Wt: 303.29 g/mol
InChI Key: VYCPSBOVFGHJEV-VCHYOVAHSA-N
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Description

3-Fluoro-N-({N'-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide is a fluorinated benzamide derivative featuring a hydrazinecarbonylmethyl linker and a furan-ethylidene moiety. Its structure combines electron-withdrawing (fluorine) and aromatic (benzamide, furan) components, making it a candidate for studies in medicinal chemistry and materials science. The compound’s synthesis typically involves condensation reactions between hydrazides and aldehydes/ketones, followed by purification via recrystallization or chromatography .

Properties

Molecular Formula

C15H14FN3O3

Molecular Weight

303.29 g/mol

IUPAC Name

3-fluoro-N-[2-[(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C15H14FN3O3/c1-10(13-6-3-7-22-13)18-19-14(20)9-17-15(21)11-4-2-5-12(16)8-11/h2-8H,9H2,1H3,(H,17,21)(H,19,20)/b18-10+

InChI Key

VYCPSBOVFGHJEV-VCHYOVAHSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC(=O)C1=CC(=CC=C1)F)/C2=CC=CO2

Canonical SMILES

CC(=NNC(=O)CNC(=O)C1=CC(=CC=C1)F)C2=CC=CO2

solubility

44.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:

    Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of hydrazine with a suitable carbonyl compound to form the hydrazinecarbonyl group.

    Coupling with the furan ring: The hydrazinecarbonyl intermediate is then reacted with a furan derivative under specific conditions to form the furan-linked hydrazinecarbonyl compound.

    Introduction of the benzamide core: The final step involves the reaction of the furan-linked hydrazinecarbonyl compound with 3-fluorobenzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The hydrazinecarbonyl group can be reduced to form hydrazine derivatives.

    Substitution: The fluorine atom on the benzamide core can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

3-Fluoro-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The furan ring and fluorine atom may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Variations Among Analogs
Compound Name Core Structure Substituents/Functional Groups Evidence ID
Target Compound Benzamide + hydrazinecarbonyl + furan 3-Fluorobenzamide, furan-ethylidene -
(2E)-N′-(1-(4-Fluorophenyl)ethylidene)-3-(furan-2-yl)acrylohydrazide (4b) Acrylohydrazide 4-Fluorophenyl, acrylohydrazide
N-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide (L1) Furan-carbohydrazide 3-Hydroxy-4-methoxyphenyl
Thiazole derivatives (6a–6e) Thiazole + imidazole + furan Methyl, p-tolyl, diazenyl
N′-[(E)-(3-Hydroxyphenyl)methylene]-2-furohydrazide Furohydrazide 3-Hydroxyphenyl
3-Fluoro-N-{1-[(furan-2-ylmethyl)carbamothioyl]piperidin-4-yl}benzamide Piperidine + thiocarbamoyl Fluorobenzamide, thiocarbamoyl
  • Fluorine vs. Hydroxy/Methoxy Groups : The 3-fluorobenzamide group in the target compound enhances electronegativity and metabolic stability compared to hydroxy- or methoxy-substituted analogs (e.g., L1 , 4b ). Fluorine’s inductive effects may reduce solubility but improve bioavailability.
  • This could alter electronic properties and biological target interactions.
  • Linker Variations : The hydrazinecarbonylmethyl group in the target contrasts with thiocarbamoyl ( ) or acrylohydrazide ( ) linkers, affecting flexibility and hydrogen-bonding capacity.

Physicochemical and Spectral Properties

Table 3: Spectral Data Highlights
Compound Name IR Peaks (cm⁻¹) NMR Features Evidence ID
Target Compound Expected: C=O (~1660), C=N (~1620), NH (~3200) Anticipated: Fluorine coupling in ¹⁹F NMR -
(2E)-N′-(1-(4-Fluorophenyl)ethylidene)-3-(furan-2-yl)acrylohydrazide (4b) 1,651 (C=O), 1,620 (C=N), 3,186 (NH) Aromatic protons, ethylidene CH
N-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide (L1) 1,664 (C=O), 3,473 (O–H), 3,202 (N–H) Methoxy singlet (~δ 3.8), hydroxyl proton
Thiazole derivatives (6a–6e) C=N (~1600), NH (~3200) Thiazole ring protons, diazenyl peaks
  • Functional Group Signatures : All compounds show characteristic C=O (1,650–1,664 cm⁻¹) and C=N (1,620–1,629 cm⁻¹) IR peaks, confirming hydrazone formation . Hydroxy groups (e.g., L1 ) introduce broad O–H stretches (~3,473 cm⁻¹).
  • Fluorine Effects: The target’s 3-fluorobenzamide group would split aromatic proton signals in ¹H NMR and show a distinct ¹⁹F NMR peak, unlike non-fluorinated analogs .

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